5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and phenyl rings suggests that this compound could exhibit aromaticity, which could influence its chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Antimicrobial Activities
Research on 1,2,4-triazole derivatives has shown that these compounds possess significant antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to exhibit good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15, 2427-2438.
Anticancer Agents
The compound family also includes potential anticancer agents. Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, highlighting their unique mechanism of inhibiting tubulin polymerization, which differs from that of paclitaxel. This mechanism underscores the potential of 1,2,4-triazole derivatives in cancer therapy Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Journal of Medicinal Chemistry, 50(2), 319-327.
Optical and Electronic Applications
The exploration of 1,2,4-triazole derivatives extends into photophysical and nonlinear optical properties. Murthy et al. (2013) synthesized novel 1,2,4-triazole derivatives to study their third-order nonlinear optical properties, demonstrating that these compounds exhibit excellent optical limiting behavior, which can be beneficial in designing optical limiters and other photonic devices Murthy, Y., Suhasini, K., Veeraiah, V., Umesh, G., Manjunatha, K., & Christopher, V. (2013). Dyes and Pigments, 99, 713-719.
Antifungal Agents
1,2,4-Triazole derivatives also show promising antifungal activities. Sangshetti et al. (2014) synthesized a novel series of compounds exhibiting potent antifungal activity against Candida albicans, suggesting their potential as lead compounds for developing new antifungal drugs Sangshetti, J., Khan, F., Chouthe, R. S., Damale, M. G., & Shinde, D. (2014). Chinese Chemical Letters, 25, 1033-1038.
Future Directions
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4OS/c1-10-6-11(2)9-24(8-10)16(13-4-5-14(20)15(21)7-13)17-18(26)25-19(27-17)22-12(3)23-25/h4-5,7,10-11,16,26H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLBRRDKKIXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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